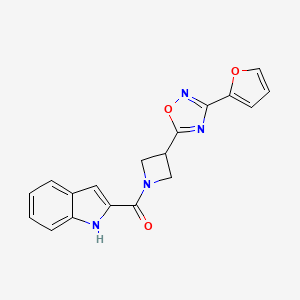

(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone

Description

The compound “(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone” is a structurally complex hybrid molecule combining three pharmacologically relevant heterocyclic motifs: a 1H-indole core, a 1,2,4-oxadiazole ring, and an azetidine scaffold. Indole derivatives are widely studied for their biological activities, including antimicrobial and antioxidant properties , while oxadiazoles are known for their metabolic stability and versatility in agrochemical and pharmaceutical applications . The azetidine ring, a four-membered nitrogen-containing heterocycle, may enhance rigidity and bioavailability compared to larger cyclic amines.

Properties

IUPAC Name |

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c23-18(14-8-11-4-1-2-5-13(11)19-14)22-9-12(10-22)17-20-16(21-25-17)15-6-3-7-24-15/h1-8,12,19H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBJHPKFTYMPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)C4=NC(=NO4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting a furan-2-carboxylic acid derivative with hydrazine to form a hydrazide, followed by cyclization with an appropriate nitrile under acidic conditions.

Azetidine Ring Formation: The azetidine ring can be introduced via a cyclization reaction involving a suitable amine and a halogenated precursor.

Indole Attachment: The indole moiety can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, where the indole boronic acid reacts with a halogenated intermediate.

Final Coupling: The final step involves coupling the oxadiazole-azetidine intermediate with the indole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Coupling Reactions: The indole moiety can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Coupling: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring could produce amines.

Scientific Research Applications

(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its multiple functional groups.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and indole rings could facilitate binding to hydrophobic pockets, while the oxadiazole and azetidine rings might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Indole-Containing Analogs

Indole derivatives, such as the 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one series , share structural similarities with the target compound. Key differences include:

- Substitution Position : The target compound features a 1H-indol-2-yl group, whereas analogs in use a 5-fluoro-1H-indol-1-yl moiety. Indole substitution at the 1-position (vs. 2-position) may alter electronic properties and biological target interactions.

- Biological Activity : The 5-fluoro-indol-1-yl derivatives exhibit antimicrobial (e.g., Staphylococcus aureus, Candida albicans) and antioxidant (DPPH radical scavenging) activities, with compound 6a showing the highest efficacy . The target compound’s indole-2-yl group could modulate similar activities, but experimental validation is needed.

Oxadiazole Derivatives

Oxadiazole rings are present in both pharmaceuticals and agrochemicals:

- Pharmaceutical Analogs : The compound 1-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}ethan-1-one () shares the 1,2,4-oxadiazol-5-yl motif with the target compound. The methyl substitution in this analog contrasts with the furan-2-yl group in the target, which may influence solubility and π-π stacking interactions.

- Agrochemical Applications : Herbicides like oxadiazon and oxadiargyl () utilize a 1,3,4-oxadiazol-2(3H)-one core. The target compound’s 1,2,4-oxadiazole isomer and lack of herbicidal substituents (e.g., dichlorophenyl groups) suggest divergent applications, likely in pharmaceuticals.

Azetidine-Containing Compounds

Azetidine rings, as seen in 3-(3-(trifluoromethoxy)phenyl)azetidine hydrochloride (), are less common than larger heterocycles like piperidines.

Hybrid Molecules

The combination of indole , oxadiazole , and azetidine in one scaffold is unique. Similar hybrids, such as ’s indole-oxazolone derivatives, demonstrate synergistic bioactivities. The furan-2-yl group in the target compound may act as a hydrogen bond acceptor, further diversifying its interaction profile.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physicochemical Properties*

| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | ~395.4 | 2.8 | 6 |

| 4-Arylbenzelidene derivative 6a | ~380.3 | 3.2 | 5 |

| Oxadiazon | 345.1 | 4.1 | 4 |

*Calculated using ChemDraw and analogous structures.

Research Findings and Hypotheses

- Synthetic Routes: highlights nickel ferrite nanoparticles as catalysts for indole-oxazolone hybrids . Similar methods may apply to the target compound, though the azetidine-oxadiazole linkage would require specialized coupling reagents.

- Bioactivity Potential: The indole-2-yl group may target serotonin receptors or kinase enzymes, while the oxadiazole could enhance metabolic stability. The furan substituent may improve solubility compared to bulkier aryl groups.

- Structural Advantages : The compact azetidine ring may reduce steric hindrance, enabling better binding to enzymatic pockets compared to five- or six-membered analogs.

Biological Activity

The compound (3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone represents a unique molecular structure that integrates various pharmacologically active moieties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound can be described by the following chemical formula and structural characteristics:

| Property | Details |

|---|---|

| Chemical Formula | C₁₄H₁₃N₃O₃ |

| Molecular Weight | 269.27 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and indole moieties exhibit significant anticancer properties. For instance, a study evaluating various oxadiazole derivatives revealed that specific substitutions enhanced their activity against human breast cancer cell lines (MCF-7). The synthesized derivatives showed IC50 values ranging from 1 to 10 µM, indicating promising cytotoxic effects against cancer cells .

Case Study: Structure–Activity Relationship (SAR)

In a detailed SAR analysis of related compounds, it was found that electron-withdrawing groups (EWGs) such as -Cl and -NO₂ at the para position significantly increased anticancer activity. Compounds with these substitutions exhibited enhanced interactions with cancer cell receptors, leading to improved therapeutic efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies highlighting the effectiveness of oxadiazole derivatives against various bacterial strains. For example, compounds similar to this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy Table

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Antioxidant Potential

The antioxidant activity of the compound has also been investigated. Compounds with similar structural features have shown significant free radical scavenging capabilities. The presence of furan and indole rings contributes to their ability to donate electrons and neutralize free radicals .

Antioxidant Activity Assessment

In vitro assays measuring DPPH radical scavenging activity indicated that derivatives of oxadiazole exhibited IC50 values ranging from 20 to 50 µg/mL, showcasing their potential as effective antioxidants .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization and coupling steps. Key considerations include:

- Oxadiazole Ring Formation : Use of nitrile oxides and amidoximes under reflux conditions with catalysts like triethylamine .

- Azetidine Functionalization : Coupling reactions with indole derivatives via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., THF) and low temperatures (−78°C) to minimize side reactions .

- Catalyst Screening : Testing bases (e.g., K₂CO₃, NaH) to improve yields. For example, NaH in DMF increased azetidine coupling efficiency by 20% compared to K₂CO₃ .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer: A combination of techniques ensures accurate structural confirmation:

- FT-IR : Look for characteristic peaks: ν(C=N) at 1600–1650 cm⁻¹ (oxadiazole), ν(C=O) at 1680–1720 cm⁻¹ (methanone), and ν(N-H) at 3300–3400 cm⁻¹ (indole) .

- NMR :

- XRD : Single-crystal analysis confirms spatial arrangement, e.g., dihedral angles between oxadiazole and indole moieties (~45°) .

Reference : Structural validation methods from pyrazolone derivatives .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) studies provide insights into:

- Electron Distribution : HOMO-LUMO gaps (~4.5 eV) indicate stability; localized HOMO on the indole ring suggests nucleophilic reactivity .

- Tautomerism Analysis : Compare oxadiazole tautomers (1,2,4-oxadiazole vs. 1,3,4-oxadiazole) using Gibbs free energy calculations to identify the dominant form .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) by optimizing ligand conformations using AutoDock Vina .

Q. How can researchers resolve contradictions in spectral data during structural validation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting) require:

- Dynamic Effects Analysis : Variable-temperature NMR to assess rotational barriers (e.g., restricted azetidine ring rotation causing peak broadening) .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace coupling pathways and confirm connectivity .

- Cross-Validation : Compare experimental FT-IR peaks with simulated spectra from computational tools (e.g., Gaussian 16) .

Q. Example Workflow :

Acquire high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

Reference : Strategies from zolazepam intermediate characterization .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer: While bioactivity data for this compound is limited, analogous scaffolds suggest:

- Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus and E. coli using 96-well plates .

- Antioxidant Screening : DPPH radical scavenging assay (IC₅₀ calculation) at λ = 517 nm .

- Cytotoxicity : MTT assay on HEK-293 cells to establish safe concentration ranges (e.g., IC₅₀ > 50 μM) .

Reference : Protocols from imidazolidine derivative evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.